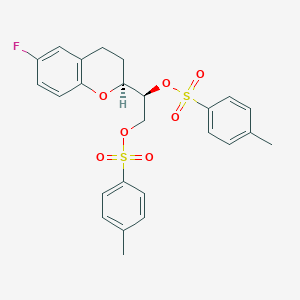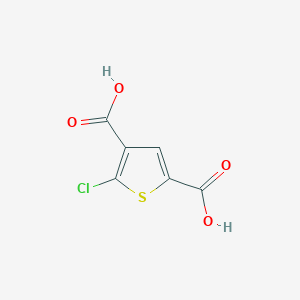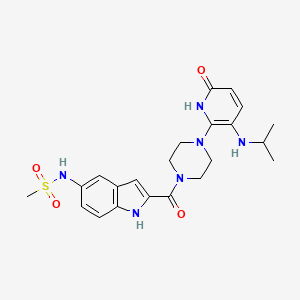
1aH,5aH-Nortropan-3a-ol-veratrate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1aH,5aH-Nortropan-3a-ol-veratrate Hydrochloride involves the reaction of tropine with hydrochloric acid. The process typically requires an inert atmosphere and a temperature range of 2-8°C to ensure stability and prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to maintain the purity and yield of the product. The compound is usually stored in an inert atmosphere at low temperatures to preserve its stability .
Analyse Des Réactions Chimiques
Types of Reactions
1aH,5aH-Nortropan-3a-ol-veratrate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1aH,5aH-Nortropan-3a-ol-veratrate Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems and its potential as a biochemical tool.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1aH,5aH-Nortropan-3a-ol-veratrate Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to affect neurotransmitter systems, particularly those involving acetylcholine. The compound acts as an antagonist at muscarinic acetylcholine receptors, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nortropine: A metabolite of Atropine with similar chemical properties and applications.
Tropine: Another tropane alkaloid with similar structural features and biological activities.
Pseudotropine: A stereoisomer of tropine with distinct chemical and pharmacological properties.
Uniqueness
1aH,5aH-Nortropan-3a-ol-veratrate Hydrochloride is unique due to its specific molecular structure and its ability to interact with muscarinic acetylcholine receptors. This makes it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C16H22ClNO4 |
|---|---|
Poids moléculaire |
327.80 g/mol |
Nom IUPAC |
[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H21NO4.ClH/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11;/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3;1H/t11-,12+,13?; |
Clé InChI |
HTMPBGHZWARRLI-KOQCZNHOSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3)OC.Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-6-nitroimidazo[4,5-b]pyridine](/img/structure/B13854586.png)
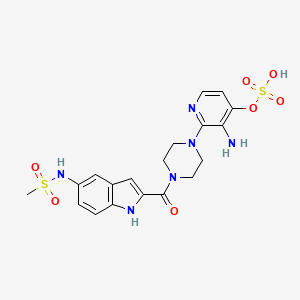
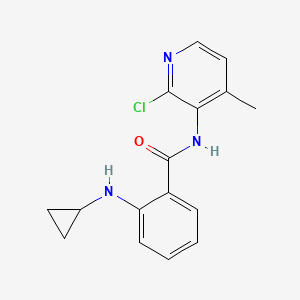
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)
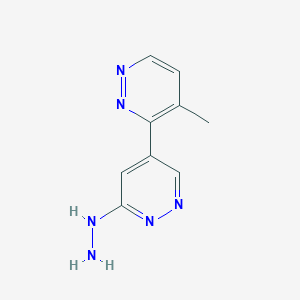
![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)
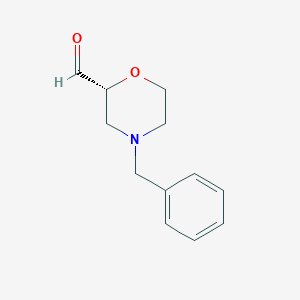
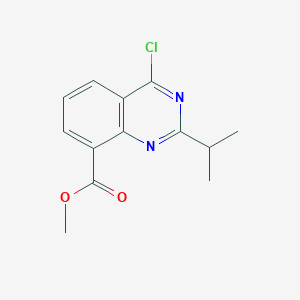
![3-(hydroxymethyl)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridazin-4(1H)-one](/img/structure/B13854619.png)
